2-(3-(Benzyloxy)propoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)propoxy)acetic acid is an organic compound that features a benzyloxy group attached to a propoxy chain, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)acetic acid typically involves the following steps:
Preparation of Benzyloxypropyl Bromide: This can be achieved by reacting benzyl alcohol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Formation of Benzyloxypropyl Acetate: The benzyloxypropyl bromide is then reacted with sodium acetate in acetic acid to form the benzyloxypropyl acetate.
Hydrolysis: The benzyloxypropyl acetate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzyloxy)propoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)propoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)propoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can affect the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Methoxy)propoxy)acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-(Ethoxy)propoxy)acetic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(3-(Phenoxy)propoxy)acetic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
2-(3-(Benzyloxy)propoxy)acetic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. The benzyloxy group provides a distinct set of chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C12H16O4 |
---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2-(3-phenylmethoxypropoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c13-12(14)10-16-8-4-7-15-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
InChI-Schlüssel |
VMKRLTSWSPIEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.